molecular formula C8H12N4O2 B3046219 4-(4-Nitro-1H-pyrazol-1-yl)piperidine CAS No. 1211589-62-6

4-(4-Nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B3046219
CAS No.: 1211589-62-6
M. Wt: 196.21
InChI Key: NGFBJMZEUWOGNH-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a pyrazole ring with a nitro group attached to the pyrazole

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit certain protein kinases

Mode of Action

It’s suggested that similar compounds may interact with their targets by occupying the hydrophobic cavity of the p-loop pocket . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and tumor growth

Pharmacokinetics

The compound’s molecular weight of 19621 suggests that it may have favorable absorption and distribution characteristics

Result of Action

Similar compounds have been shown to inhibit certain protein kinases , which could potentially lead to changes in cellular signaling and function

Action Environment

Similar compounds have been shown to exhibit excellent thermal stabilities , suggesting that this compound may also be stable under various environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine typically involves the reaction of piperidine with 4-nitro-1H-pyrazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation reactions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(4-amino-1H-pyrazol-1-yl)piperidine, while nucleophilic substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(4-Nitro-1H-pyrazol-1-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
  • Quinolinyl-pyrazoles

Uniqueness

4-(4-Nitro-1H-pyrazol-1-yl)piperidine is unique due to its specific combination of a piperidine ring and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFBJMZEUWOGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287130
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-62-6
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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